molecular formula C16H17BrClN3O2 B14083362 (S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one

(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B14083362
M. Wt: 398.7 g/mol
InChI Key: VMVVTUMQBKORTA-JTQLQIEISA-N
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Description

(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine, chlorine, and a piperidinyl propyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution with Piperidinyl Propyl Group: The final step involves the substitution of the quinazolinone core with a piperidinyl propyl group, which can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-6-chloroquinazolin-4(3H)-one: Lacks the piperidinyl propyl group.

    6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one: Lacks the bromine atom.

    7-bromo-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one: Lacks the chlorine atom.

Uniqueness

(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of both bromine and chlorine atoms, along with the piperidinyl propyl group, may enhance its binding affinity to molecular targets and its overall stability.

Properties

Molecular Formula

C16H17BrClN3O2

Molecular Weight

398.7 g/mol

IUPAC Name

7-bromo-6-chloro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one

InChI

InChI=1S/C16H17BrClN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1

InChI Key

VMVVTUMQBKORTA-JTQLQIEISA-N

Isomeric SMILES

C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br

Canonical SMILES

C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br

Origin of Product

United States

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